N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,6-dimethoxybenzamide
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Overview
Description
The compound “N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,6-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a benzyl group, a thioether linkage, and a benzamide moiety . Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The thiazole ring, a five-membered heterocyclic ring with sulfur and nitrogen atoms, is a key structural feature .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the thiazole ring might undergo reactions typical of aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiazole ring might enhance its solubility in polar solvents .Scientific Research Applications
Medical Imaging and Diagnostics
One significant application of compounds related to N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2,6-dimethoxybenzamide is in the development of novel radioligands for positron emission tomography (PET) imaging. Fujinaga et al. (2012) designed radioligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in rodent brains, which could potentially be applied to human medical diagnostics to understand neurological conditions better (Fujinaga et al., 2012). Similarly, Yamasaki et al. (2012) evaluated the utility of 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([18F]FITM) as a PET ligand for imaging mGluR1 in rat and monkey brains, showcasing its potential for mapping brain receptor distribution and density in humans (Yamasaki et al., 2012).
Antimicrobial and Anticancer Research
Thiazole derivatives, closely related to the chemical structure of interest, have been synthesized and tested for antimicrobial and anticancer properties. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013). Furthermore, the antiproliferative properties of Schiff bases derived from 1,3,4-thiadiazole compounds against cancer cell lines have been explored, indicating the potential for chemotherapy drug development (Gür et al., 2020).
Material Science and Optoelectronics
Compounds with thiazole moieties are also relevant in the field of material science, particularly in the development of new fluorophores and electrochromic materials. Woodward et al. (2017) reported on thiazolothiazole fluorophores exhibiting strong fluorescence and reversible electrochromism, which could be applied in multifunctional optoelectronic devices (Woodward et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-25-16-4-3-5-17(26-2)18(16)19(24)23-20-22-15(12-28-20)11-27-10-13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHCMUSKYNMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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